2-chloro-N-cyclopropyl-N-(thiophen-3-ylmethyl)acetamide
Overview
Description
“2-chloro-N-cyclopropyl-N-(thiophen-3-ylmethyl)acetamide” is a chemical compound with the CAS Number: 1175771-39-7 . It has a molecular weight of 229.73 .
Molecular Structure Analysis
The InChI Code for this compound is 1S/C10H12ClNOS/c11-6-10(13)12(8-3-4-8)7-9-2-1-5-14-9/h1-2,5,8H,3-4,6-7H2 .Physical And Chemical Properties Analysis
This compound is a liquid at room temperature .Scientific Research Applications
Chemical and Biological Activities
Herbicide Use : Some chloroacetamides, including variants of 2-chloro-N-cyclopropyl-N-(thiophen-3-ylmethyl)acetamide, are used as herbicides for controlling annual grasses and broad-leaved weeds in various crops like cotton, maize, and soybeans (Weisshaar & Böger, 1989).
Antimicrobial Activity : Compounds structurally similar to 2-chloro-N-cyclopropyl-N-(thiophen-3-ylmethyl)acetamide have been synthesized and evaluated for their antimicrobial activities, showing effectiveness against certain microorganisms (Arora, Saravanan, Mohan, & Bhattacharjee, 2013).
Synthesis and Characterization in Combinatorial Libraries : Research has been conducted on synthesizing compounds like N-Benzyl-2-(3-chloro-4-hydroxyphenyl)acetamide, a derivative of the core structure, for the generation of combinatorial libraries. These libraries are useful for drug discovery and chemical biology studies (Davis & Healy, 2010).
Chemical Synthesis and Structural Analysis
Synthetic Pathways : Various derivatives of the chemical structure have been synthesized, providing insights into different synthetic pathways and molecular structures. This includes the synthesis of Schiff bases and acetamide derivatives, which are crucial for understanding the chemical behavior of these compounds (Ramalingam, Ramesh, & Sreenivasulu, 2019).
Crystal Structure Analysis : Detailed crystal structure analysis of similar compounds, such as N,N′-dicyclohexylcarbamoyl-2-(thiophen-2-yl)acetamide, has been conducted. This analysis is important for understanding the molecular conformation and interaction types in these compounds (Rani, Chakravarthy, Mohana, Lokanath, & Sridhar, 2015).
Metabolic and Environmental Studies
Metabolism in Human and Rat Liver Microsomes : The metabolic pathways of chloroacetamide herbicides, which are structurally related to 2-chloro-N-cyclopropyl-N-(thiophen-3-ylmethyl)acetamide, have been studied in human and rat liver microsomes. This research provides insights into the metabolic activation and potential risks associated with these compounds (Coleman, Linderman, Hodgson, & Rose, 2000).
Conformational Studies : Research on conformations of similar acetamide compounds, like 2-chloro-N-[2-(methylsulfanyl)phenyl]- and 2-(diphenylthiophosphoryl)-N-[2-(methylsulfanyl)phenyl]acetamides, helps in understanding the physical and chemical properties relevant to environmental interactions and stability (Ishmaeva et al., 2015).
Safety And Hazards
The compound has been classified with the signal word “Danger” and is associated with the hazard statements H302, H315, H318, H335 . Precautionary measures include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P310, P312, P330, P332+P313, P362, P403+P233, P405, P501 .
properties
IUPAC Name |
2-chloro-N-cyclopropyl-N-(thiophen-3-ylmethyl)acetamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12ClNOS/c11-5-10(13)12(9-1-2-9)6-8-3-4-14-7-8/h3-4,7,9H,1-2,5-6H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZFFAELAOSIKOLB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1N(CC2=CSC=C2)C(=O)CCl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12ClNOS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.73 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-chloro-N-cyclopropyl-N-(thiophen-3-ylmethyl)acetamide | |
CAS RN |
1197909-94-6 | |
Record name | 2-chloro-N-cyclopropyl-N-[(thiophen-3-yl)methyl]acetamide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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